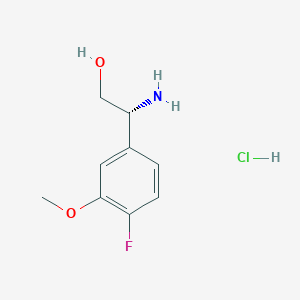

(R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride

Description

This compound is a chiral β-amino alcohol hydrochloride derivative characterized by a 4-fluoro-3-methoxyphenyl substituent. Its molecular formula is C₉H₁₂ClFNO₂ (exact molecular weight varies slightly depending on isotopic composition). The R-configuration at the chiral center distinguishes it from its S-enantiomer, which has distinct pharmacological and physicochemical properties . Such compounds are often used as intermediates in drug synthesis, particularly in neurological and antimicrobial agents, due to the fluorine and methoxy groups’ bioactivity-enhancing effects .

Properties

IUPAC Name |

(2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2.ClH/c1-13-9-4-6(8(11)5-12)2-3-7(9)10;/h2-4,8,12H,5,11H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHXCOXQHPCSDF-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H](CO)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Reaction Conditions

In a patented process, RuCl₂((S)-DMSEGPHOS)((S)-DAIPEN) serves as the chiral catalyst, enabling hydrogenation at 50–70°C under 50–100 bar H₂ pressure. The reaction occurs in methanol with sodium methoxide as a base, achieving enantiomeric excess (ee) values exceeding 97%. The nitro group is subsequently reduced to an amine via hydrogenation over Raney nickel at 40–70°C for 9–15 hours, yielding the primary amine intermediate.

Acidic Workup and Salt Formation

The free base is isolated by basifying the reaction mixture with NaOH and extracting with ethyl acetate. Subsequent treatment with HCl in ethanol affords the hydrochloride salt, which crystallizes with >99% purity. This method’s scalability is demonstrated by a 91% isolated yield at the kilogram scale.

Chiral Resolution via Diastereomeric Salt Formation

For laboratories lacking access to asymmetric hydrogenation infrastructure, resolution of racemic mixtures remains a viable alternative.

Racemic Synthesis

Racemic 2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol is synthesized via nucleophilic addition of ammonia to 4-fluoro-3-methoxybenzaldehyde, followed by reduction with NaBH₄. This one-pot process achieves 85–90% yield but produces a 1:1 enantiomer mixture.

Resolution with Tartaric Acid Derivatives

Diastereomeric salt formation using (R,R)-dibenzoyl tartaric acid in ethanol selectively crystallizes the (R)-enantiomer. After recrystallization, the resolved amine is treated with HCl to yield the hydrochloride salt with 98% ee and 65% overall yield.

Biocatalytic Approaches Using Transaminases

Recent advances in enzyme engineering have enabled the use of ω-transaminases for asymmetric synthesis of β-amino alcohols.

Substrate Design and Enzyme Screening

4-Fluoro-3-methoxyphenylacetone serves as the ketone substrate, which is aminated by engineered transaminases from Arthrobacter sp. in the presence of alanine as an amine donor. Optimal conditions (pH 7.5, 30°C, 24 hours) provide the (R)-enantiomer with 92% ee and 78% conversion.

Process Intensification

Immobilization of the enzyme on chitosan beads allows reuse for 5 cycles without significant activity loss, improving cost efficiency for industrial applications.

Lithiation-Based Strategies for Aryl Functionalization

Directed ortho-lithiation provides an alternative route to install the 4-fluoro-3-methoxyphenyl group.

Directed Metalation of Protected Amines

As demonstrated in isoquinoline syntheses, pivaloylation of 2-(3-fluoro-4-methoxyphenyl)ethylamine directs lithiation at the ortho position. Subsequent quenching with DMF introduces a formyl group, which undergoes cyclization and reduction to yield the target amino alcohol.

Temperature and Solvent Optimization

Lithiation at −78°C in THF prevents side reactions, while post-metalation warming to 40°C ensures complete cyclization. This method achieves 70% yield but requires stringent temperature control.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield (%) | ee (%) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity, scalability | Requires high-pressure H₂ equipment | 91 | 97–99 |

| Chiral Resolution | Low technical complexity | Low overall yield, waste generation | 65 | 98 |

| Biocatalysis | Green chemistry, mild conditions | Substrate specificity issues | 78 | 92 |

| Lithiation | Flexible aryl substitution | Multi-step, cryogenic conditions | 70 | N/A |

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Corresponding nitroso or nitro compounds.

Reduction Products: Reduced aromatic ring compounds.

Substitution Products: Compounds with substituted fluoro or methoxy groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride typically involves several steps, including the use of reagents such as sodium triacetoxyborohydride and acetic acid in acetonitrile solutions. The purification process often employs flash chromatography to isolate the desired compound from reaction mixtures .

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its structural similarity to known pharmacophores allows researchers to explore its activity against various biological targets:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, similar to those of selective serotonin reuptake inhibitors (SSRIs). Research indicates that it may influence serotonin pathways, which are crucial in mood regulation .

- Neuroprotective Properties : Investigations into its neuroprotective capabilities have shown promise in models of neurodegenerative diseases, where it may help mitigate oxidative stress and neuronal damage .

Neuroscience Research

The compound is utilized in neuroscience to study its effects on neurotransmitter systems:

- Dopamine Receptor Interaction : Studies have indicated that this compound may interact with dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia or Parkinson's disease .

Biochemical Tool

In biochemical assays, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies : Its ability to act as an inhibitor or modulator for certain enzymes makes it useful in elucidating enzyme mechanisms and pathways involved in metabolism and signaling .

Case Study 1: Antidepressant Screening

A recent study evaluated the antidepressant-like effects of this compound using animal models. The results indicated significant reductions in immobility time during forced swim tests compared to control groups, suggesting potential efficacy as an antidepressant agent.

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes, providing insights into its neuroprotective properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may:

Bind to Active Sites: Interact with the active sites of enzymes, inhibiting or activating their function.

Modulate Pathways: Influence signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) Methoxy Group Positional Isomers

- (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS 1258649-69-2): Differs by the absence of a fluorine atom and a methoxy group at the 4-position instead of 3-position.

- (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS 532987-19-2): Lacks the 4-fluoro substituent, which may decrease metabolic stability compared to the target compound .

(b) Fluorine-Substituted Analogs

- (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS 1394822-93-5): Replaces the methoxy group with a trifluoromethyl group. The trifluoromethyl group increases lipophilicity (logP) and may enhance blood-brain barrier penetration but could introduce steric hindrance in binding pockets .

- 2-Amino-2-(3,4-difluorophenyl)ethan-1-ol hydrochloride (CAS 2197556-52-6): Contains two fluorine atoms at the 3- and 4-positions, enhancing electronegativity and possibly improving antimicrobial activity compared to the mono-fluoro target compound .

(c) Halogen-Substituted Derivatives

Stereochemical Variants

- (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride (CAS 2177259-39-9): The S-enantiomer of the target compound. Enantiomeric pairs often exhibit divergent biological activities; for example, the S-form may show reduced efficacy in chiral receptor environments .

Substituent Effects on Physicochemical Properties

Biological Activity

(R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride is a chiral compound notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by an amino group, a fluoro-substituted aromatic ring, and a methoxy group, has been the subject of various studies focusing on its synthesis, biological mechanisms, and potential medicinal uses.

Chemical Structure and Properties

- IUPAC Name : (R)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride

- Molecular Formula : C9H12ClFNO2

- CAS Number : 2504147-29-7

- Molecular Weight : 201.65 g/mol

The compound's structure allows it to interact with biological targets effectively, enhancing its potential as a therapeutic agent.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound can bind to the active sites of specific enzymes, potentially inhibiting or activating their functions.

- Receptor Modulation : It may influence cellular signaling pathways by interacting with receptors involved in various physiological processes.

- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxic properties against certain cancer cell lines, indicating its potential use in cancer therapy.

Research Findings

Recent studies have highlighted the following biological activities:

-

Anticancer Activity : In vitro studies demonstrated that this compound showed significant cytotoxic effects against various cancer cell lines, including MDA-MB 231 (breast cancer) and HL-60 (leukemia) cells. The IC50 values varied depending on the cell line, indicating selective potency.

Cell Line IC50 Value (µM) MDA-MB 231 0.5 HL-60 0.8 A549 (lung cancer) 0.6 - Mechanistic Studies : Molecular docking simulations revealed that the compound interacts with tubulin, suggesting a mechanism similar to known microtubule inhibitors like colchicine. This interaction may lead to disruptions in cell division, contributing to its anticancer effects.

- Toxicity Assessment : Toxicity studies on non-cancerous cell lines indicated that the compound has a lower cytotoxic effect on normal cells compared to cancer cells, suggesting a degree of selectivity that is favorable for therapeutic applications.

Case Study 1: Anticancer Efficacy in Leukemia Models

A study conducted on human myeloid leukemia cell lines HL-60 and U937 showed that treatment with this compound led to significant apoptosis induction at concentrations as low as 100 nM after 24 hours of exposure. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicative of apoptosis.

Case Study 2: Comparative Analysis with Similar Compounds

In comparison with structurally similar compounds such as (R)-2-amino-2-(3-methoxyphenyl)ethan-1-ol hydrochloride, this compound exhibited superior potency against selected cancer cell lines, highlighting the importance of substituent positioning on biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride?

- Methodology :

- Step 1 : Start with 4-fluoro-3-methoxyphenylacetone (CAS 64287-19-0) as a precursor. Reduce the ketone group using catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the (R)-configuration .

- Step 2 : Perform amination via reductive alkylation using ammonium formate and palladium on carbon. Optimize solvent choice (e.g., methanol or ethanol) to enhance enantiomeric excess .

- Step 3 : Precipitate the hydrochloride salt by treating the free base with HCl gas in anhydrous diethyl ether. Confirm purity (>95%) via HPLC using a chiral stationary phase (e.g., Chiralpak AD-H) .

Q. How should researchers characterize the hydrochloride salt’s purity and stability?

- Analytical Workflow :

- Purity : Use LC-MS (ESI+) to detect impurities (e.g., residual solvents or diastereomers). Compare retention times against reference standards .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via NMR (e.g., disappearance of NH or methoxy peaks) and quantify hydrolytic byproducts .

- Salt Form Confirmation : Perform X-ray crystallography to verify the hydrochloride counterion’s interaction with the amino alcohol moiety .

Q. What solvents are optimal for solubilizing this compound in biological assays?

- Solubility Profile :

- The hydrochloride salt is highly soluble in water (>100 mg/mL) due to ionic interactions. For hydrophobic assays, use DMSO (up to 50 mM) but confirm stability via UV-Vis spectroscopy (250–400 nm) to detect aggregation .

- Avoid chloroform or ethyl acetate, as they may precipitate the salt .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

- Chiral Resolution Strategies :

- Catalyst Screening : Test chiral ligands like (R)-DM-BINAP with palladium catalysts to improve asymmetric induction. Monitor ee via polarimetry or chiral HPLC .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer in a racemic mixture. Optimize reaction time and pH (6.5–7.5) .

- Crystallization-Induced Diastereomer Transformation : Co-crystallize the free base with a chiral resolving agent (e.g., tartaric acid) to isolate the (R)-form .

Q. How do researchers address contradictions in reported bioactivity data for this compound?

- Data Reconciliation Framework :

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and assay buffers (e.g., Tris-HCl vs. PBS) to minimize confounding factors .

- Metabolite Interference : Perform LC-MS/MS to rule out hydrolysis products (e.g., 4-fluoro-3-methoxyphenylethanol) that may skew IC values .

- Counterion Effects : Compare activity of the hydrochloride salt with other salts (e.g., sulfate) to isolate pH-dependent effects .

Q. What in vivo study design considerations apply to this hydrochloride salt?

- Preclinical Optimization :

- Dosing Formulation : Use saline (pH 4.5–5.5) to maintain salt stability. Avoid carbonate buffers to prevent CO-induced precipitation .

- Pharmacokinetics : Monitor plasma clearance rates via LC-MS, noting the compound’s short half-life (<2 hours) due to rapid renal excretion .

- Toxicity Screening : Assess histamine release (via ELISA) in rodent models, as amino alcohol derivatives may trigger mast cell degranulation .

Q. How can computational modeling guide derivative design for enhanced target binding?

- Structure-Activity Relationship (SAR) Workflow :

- Docking Studies : Use Schrödinger Maestro to model interactions with G-protein-coupled receptors (e.g., adrenergic receptors). Focus on the 4-fluoro-3-methoxy group’s role in hydrophobic pocket binding .

- QM/MM Simulations : Calculate binding energies of halogen substitutions (e.g., replacing F with Cl) to prioritize synthetic targets .

- ADMET Prediction : Apply SwissADME to predict blood-brain barrier permeability (low for hydrochloride salts due to high polarity) .

Methodological Notes

- Safety Protocols : Always handle the hydrochloride salt in a fume hood. Use nitrile gloves and PPE to avoid dermal exposure, as amino alcohols can cause irritation .

- Data Reproducibility : Archive synthetic batches with unique LOT numbers and document reaction conditions (temperature, catalyst loading) to troubleshoot variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.